molecular formula C34H58O8 B14502606 Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate CAS No. 63684-25-3

Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate

Cat. No.: B14502606
CAS No.: 63684-25-3
M. Wt: 594.8 g/mol
InChI Key: OKVUUYATYDVZCF-UHFFFAOYSA-N
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Description

Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is a chemical compound with the molecular formula C32H54O8. It is an ester derivative of hexanedioic acid (also known as adipic acid) and is characterized by the presence of two 10-[(2-methylacryloyl)oxy]decyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate typically involves the esterification of hexanedioic acid with 10-[(2-methylacryloyl)oxy]decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives with different functional groups.

Scientific Research Applications

Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of biodegradable materials for medical implants and devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release the active components, which can then interact with biological molecules. The specific pathways involved depend on the application and the target system.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) adipate: Another ester derivative of hexanedioic acid, used as a plasticizer.

    Diisobutyl adipate: Similar in structure but with different alkyl groups, used in cosmetics and personal care products.

Uniqueness

Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is unique due to its specific ester groups, which impart distinct chemical and physical properties

Properties

CAS No.

63684-25-3

Molecular Formula

C34H58O8

Molecular Weight

594.8 g/mol

IUPAC Name

bis[10-(2-methylprop-2-enoyloxy)decyl] hexanedioate

InChI

InChI=1S/C34H58O8/c1-29(2)33(37)41-27-21-15-11-7-5-9-13-19-25-39-31(35)23-17-18-24-32(36)40-26-20-14-10-6-8-12-16-22-28-42-34(38)30(3)4/h1,3,5-28H2,2,4H3

InChI Key

OKVUUYATYDVZCF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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